3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one
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Overview
Description
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one is a complex organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Ethoxy Group: This step involves the ethylation of the quinoline core using ethyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Phenylsulfonyl Group: This is typically done through sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine.
Addition of the 2,5-Dimethylbenzyl Group: This final step involves a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a tetrahydroquinoline derivative.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound could inhibit specific enzymes involved in disease pathways.
Interacting with Receptors: It may bind to and modulate the activity of certain receptors.
Disrupting Cellular Processes: The compound could interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-dimethylbenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2,5-dimethylbenzyl)-6-ethoxy-3-(methylsulfonyl)quinolin-4(1H)-one: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
Uniqueness
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility, while the phenylsulfonyl group contributes to its stability and reactivity.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-ethoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-4-31-21-12-13-24-23(15-21)26(28)25(32(29,30)22-8-6-5-7-9-22)17-27(24)16-20-14-18(2)10-11-19(20)3/h5-15,17H,4,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXFTPUSAWUXHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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